
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTM is a small molecule inhibitor that has been found to exhibit promising activity against a range of biological targets, including protein kinases and enzymes involved in cell signaling pathways.
Scientific Research Applications
Hydrogen-Bonding Patterns
Research on compounds similar to (2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, such as various enaminones, has revealed significant insights into their hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, which contributes to the formation of specific molecular structures and may influence the compound's reactivity and interactions (Balderson et al., 2007).
Isomorphism and Molecular Disorder
Studies on isomorphous structures related to this compound have provided insights into molecular disorder and isomorphism, which can significantly impact the detection and characterization of similar molecules in various applications (Swamy et al., 2013).
Crystal and Molecular Structure Analysis
Analysis of compounds structurally related to (2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone has contributed to understanding their crystalline structures. This includes details like cell parameters, spatial arrangements, and intermolecular interactions, which are crucial for predicting physical and chemical properties (Lakshminarayana et al., 2009).
Synthesis and Characterization
Research on the synthesis of similar compounds has yielded valuable information on the methods and conditions for creating these molecules, as well as their characterization using techniques like NMR, MS, and X-ray diffraction (Feng, 2011).
Synthesis of Novel Derivatives
Studies have also focused on the synthesis of novel derivatives and their potential applications. This includes understanding the reaction mechanisms and conditions favorable for creating specific derivatives (Chaudhary et al., 2012).
DFT Studies and Physicochemical Properties
DFT (Density Functional Theory) studies have been conducted to predict and analyze the molecular structures and properties of related compounds. This helps in understanding the electronic and molecular behavior, which is essential in various scientific applications (Huang et al., 2021).
properties
IUPAC Name |
(2-bromophenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2OS/c19-16-6-2-1-5-15(16)18(22)21-11-8-14(9-12-21)13-23-17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFDCGVSELYFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

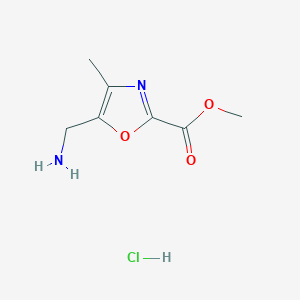
![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)


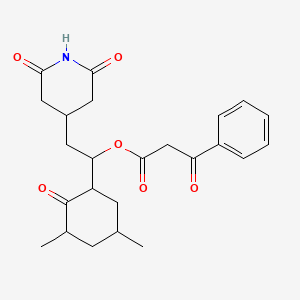
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)


![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)
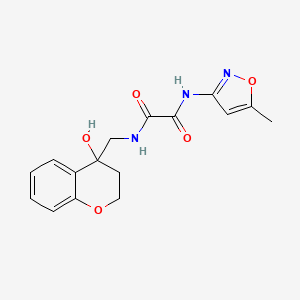
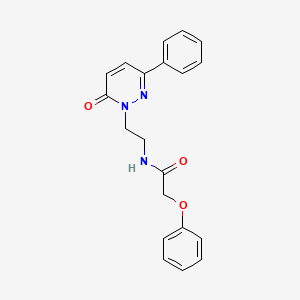

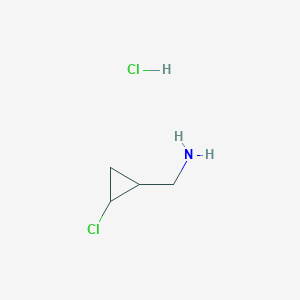
![Methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676661.png)